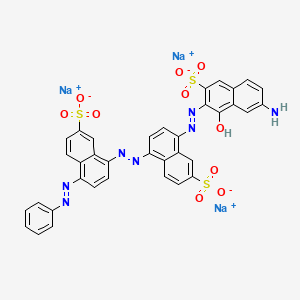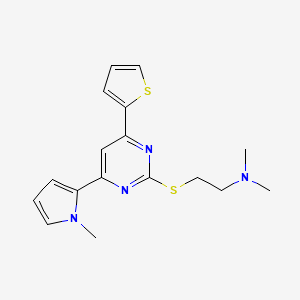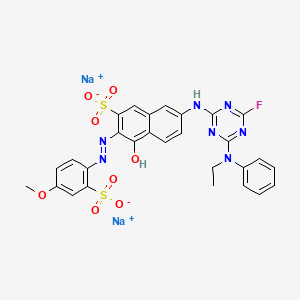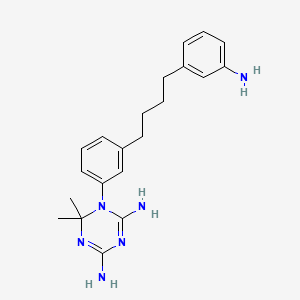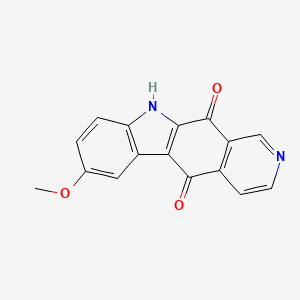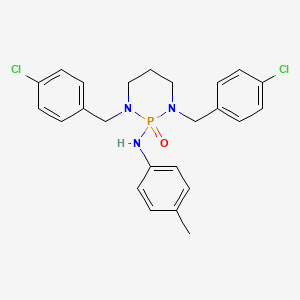![molecular formula C16H20O B12794055 1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene CAS No. 54053-46-2](/img/structure/B12794055.png)
1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 281066 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological systems and its potential therapeutic uses.
Preparation Methods
The synthesis of NSC 281066 involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the formation of key intermediates, which are then subjected to various chemical reactions to yield the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
NSC 281066 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Scientific Research Applications
NSC 281066 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 281066 is investigated for its potential to treat various diseases, including cancer and neurodegenerative disorders. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 281066 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 281066 is used.
Comparison with Similar Compounds
NSC 281066 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that exhibit similar biological activities. By comparing NSC 281066 with these compounds, researchers can better understand its unique properties and potential advantages.
Conclusion
NSC 281066 is a versatile compound with a wide range of applications in scientific research. Its unique properties and potential therapeutic uses make it an important subject of study in various fields, including chemistry, biology, medicine, and industry. Further research on NSC 281066 will continue to uncover its full potential and expand its applications.
Properties
CAS No. |
54053-46-2 |
|---|---|
Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene |
InChI |
InChI=1S/C16H20O/c1-2-8-14(9-3-1)16-11-13-7-5-4-6-12(13)10-15(16)17-16/h1-3,8-9,12-13,15H,4-7,10-11H2 |
InChI Key |
PJKVIXWOHPVATL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC3(C(O3)CC2C1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)
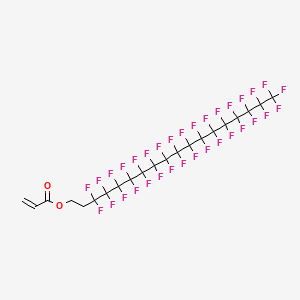

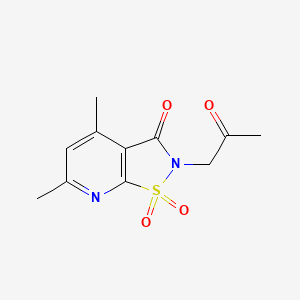
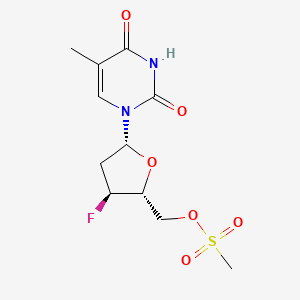
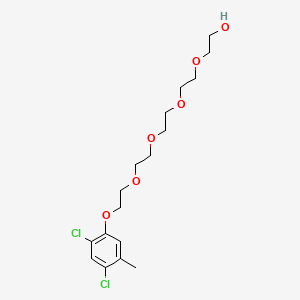
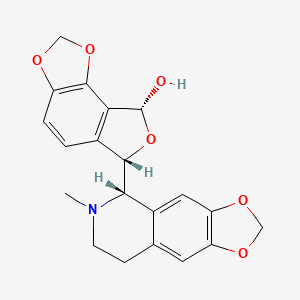
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
